One of the papers describes a novel, low-pressure radical 11C-aminocarbonylation method for synthesizing Adamantan-1-yl-pyrrolidin-1-yl-methanone, specifically its 11C-labelled form, [carbonyl-11C]Adamantan-1-yl(piperidin-1-yl)methanone. This method utilizes AIBN as a radical initiator and a low-pressure xenon–[11C]CO delivery unit. [] This approach overcomes the limitations of traditional palladium-mediated 11C-aminocarbonylation, which is unsuitable for synthesizing 11C-labelled compounds with beta-hydrogen atoms. []
While the exact mechanism of action for Adamantan-1-yl-pyrrolidin-1-yl-methanone is not explicitly discussed in the provided papers, one study investigated its pharmacological activity in comparison to Δ9-tetrahydrocannabinol (Δ9-THC) and the cannabimimetic indole JWH-018. [] This study found that while Adamantan-1-yl-pyrrolidin-1-yl-methanone demonstrates full agonist activity at both cannabinoid receptor subtypes CB1 and CB2 in vitro, its in vivo activity in rats, measured through hypothermic and bradycardic effects, was significantly lower compared to Δ9-THC and JWH-018. [] This suggests a potential difference in its binding affinity, downstream signaling, or pharmacokinetic profile compared to these reference compounds.
One primary application of Adamantan-1-yl-pyrrolidin-1-yl-methanone, specifically its 11C-labelled form, is as a radiotracer for Positron Emission Tomography (PET) imaging. [] This application stems from its potential to bind to specific targets in the brain, enabling researchers to visualize and study these targets in vivo.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9